molecular formula C7H13ClN2O B1377822 4-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride CAS No. 1351647-51-2

4-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride

Cat. No. B1377822
M. Wt: 176.64 g/mol
InChI Key: OSHWDRHZNHGFKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The IUPAC name for this compound is 4-amino-1-cyclopropyl-2-pyrrolidinone hydrochloride . The InChI code is 1S/C7H12N2O.ClH/c8-5-3-7(10)9(4-5)6-1-2-6;/h5-6H,1-4,8H2;1H .


Physical And Chemical Properties Analysis

The compound is known to be a powder . It has a molecular weight of 176.65 . The storage temperature is room temperature .

Scientific Research Applications

Enantiomer Synthesis and Antibacterial Properties

  • Rosen et al. (1988) developed asymmetric syntheses for the enantiomers of a quinolonecarboxylic acid class antibacterial agent containing 4-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride. The S-(+) enantiomer demonstrated greater in vitro and in vivo activity against aerobic and anaerobic bacteria, suggesting clinical significance (Rosen et al., 1988).

Geometry Studies in Antifolate Drugs

  • Hunt et al. (1980) conducted crystallographic and molecular-orbital studies on antifolate drugs, emphasizing the flexibility of amino groups, including those similar to 4-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride, which could influence enzyme binding (Hunt et al., 1980).

Role in Synthesis of Biologically Active Compounds

  • Fedoseev et al. (2015) described the synthesis of compounds containing a 5-hydroxylactam fragment, present in structures of many biologically active compounds. These include inhibitors of HIV-1 integrase, tyrosine kinase, telomerase, and others, indicating a broad application of 4-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride in medicinal chemistry (Fedoseev et al., 2015).

α-Amino Acids Decarboxylation

  • Hashimoto et al. (1986) demonstrated a method for the decarboxylation of α-amino acids, producing corresponding amino compounds. This process, involving compounds structurally related to 4-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride, has implications in synthetic chemistry (Hashimoto et al., 1986).

Hydrophobic Interactions in Proteins

  • Lawson et al. (1984) utilized a compound similar to 4-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride to model protein interiors. Their study provides insights into the role of hydrophobic interactions in protein stabilization (Lawson et al., 1984).

Organocatalysts in Asymmetric Michael Additions

  • Ruiz-Olalla et al. (2015) synthesized homochiral methyl 4-aminopyrrolidine-2-carboxylates, related to 4-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride, to catalyze asymmetric Michael additions of ketones to nitroalkenes. This research highlights the use of such compounds in catalysis (Ruiz-Olalla et al., 2015).

Synthesis of Cyclopentanedicarboxylic Amino Acid

  • Battistini et al. (2004) achieved the enantioselective synthesis of a novel cyclopentanedicarboxylic amino acid using a method that involved compounds structurally similar to 4-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride. This synthesis is significant in the study of L-glutamic acid analogues (Battistini et al., 2004).

Safety And Hazards

The compound is associated with certain hazards. The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4-amino-1-cyclopropylpyrrolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O.ClH/c8-5-3-7(10)9(4-5)6-1-2-6;/h5-6H,1-4,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSHWDRHZNHGFKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC(CC2=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride

CAS RN

1351647-51-2
Record name 4-amino-1-cyclopropylpyrrolidin-2-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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